molecular formula C14H12Cl3NO B1420403 2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 885268-72-4

2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B1420403
M. Wt: 316.6 g/mol
InChI Key: GRSAFVIUVJUDLJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.



Synthesis Analysis

This


Scientific Research Applications

Corrosion Inhibition

A study conducted by Louroubi et al. (2019) synthesized a penta-substituted pyrrole derivative similar to the chemical and explored its application as a corrosion inhibitor for steel surfaces. The compound showed promising results in protecting steel surfaces by blocking active sites, indicating potential industrial applications in preventing material degradation (Louroubi et al., 2019).

Synthesis of Phosphorus Compounds

Kalantari et al. (2006) described a synthesis route for phosphorus compounds involving a one-pot condensation reaction, where a compound structurally similar to 2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone was used. This synthesis route is noted for its general applicability and practicality in producing compounds with trifluoromethyl or trichloromethyl groups (Kalantari et al., 2006).

Development of Chiral Palladacycles

Yap et al. (2014) researched the development of a novel chiral palladacycle using a compound closely related to the chemical in focus. The palladacycle exhibited potential in promoting asymmetric hydrophosphination reactions, a process significant in the synthesis of various pharmaceuticals (Yap et al., 2014).

Biotransformation and Enantioselective Synthesis

Miao et al. (2019) studied the biotransformation of a compound structurally similar to 2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone into a chiral intermediate of the antifungal agent Miconazole. The study highlighted the potential of biocatalysis in achieving highly enantioselective synthesis, essential for producing certain pharmaceuticals (Miao et al., 2019).

Characterization of Pyrolysis Products

Texter et al. (2018) analyzed the pyrolysis products of a new psychoactive substance structurally related to the chemical in focus. While the study's primary aim was to understand the stability and degradation of the substance under heat, it provides valuable insights into the thermal behavior and potential pyrolytic applications or implications of similar compounds (Texter et al., 2018).

properties

IUPAC Name

2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-5-11(14(19)7-15)9(2)18(8)13-6-10(16)3-4-12(13)17/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSAFVIUVJUDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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